molecular formula C13H8N4O B14452983 N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide CAS No. 76751-00-3

N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide

Cat. No.: B14452983
CAS No.: 76751-00-3
M. Wt: 236.23 g/mol
InChI Key: FSFBDJWOVFCQNZ-UHFFFAOYSA-N
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Description

N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide is a heterocyclic compound featuring an isoindole core substituted with a dicyanomethylidene group at the 1-position and an acetamide moiety at the 3-position. This structure combines electron-withdrawing cyano groups with a polar acetamide, conferring unique physicochemical properties.

Properties

CAS No.

76751-00-3

Molecular Formula

C13H8N4O

Molecular Weight

236.23 g/mol

IUPAC Name

N-[3-(dicyanomethylidene)isoindol-1-yl]acetamide

InChI

InChI=1S/C13H8N4O/c1-8(18)16-13-11-5-3-2-4-10(11)12(17-13)9(6-14)7-15/h2-5H,1H3,(H,16,17,18)

InChI Key

FSFBDJWOVFCQNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(C#N)C#N)C2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Additionally, the use of a mixture of acetic anhydride and cyanoacetic acid as a solvent under microwave irradiation conditions has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dicyanomethylidene group is electron-withdrawing, which affects its reactivity and interaction with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes through its unique structural features .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide with related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents on Isoindole Core CAS Number Key Functional Groups
This compound C₁₂H₈N₄O₂ 264.22 g/mol Dicyanomethylidene (C(CN)₂) at C1 Not available Cyano, acetamide, isoindole
N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide C₁₁H₁₀N₂O₃ 218.21 g/mol Methyl at C2, dione (O) at C1/C3 2306-99-2 Diketone, acetamide
N-(1,3-Dioxoisoindol-2-yl)acetamide C₁₀H₈N₂O₃ 204.18 g/mol Dione (O) at C1/C3 16067-88-2 Diketone, acetamide
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide C₁₂H₁₂N₂O₃ 232.24 g/mol Ethyl group on acetamide 74169-70-3 Diketone, ethylacetamide
N-(1H-Indol-3-yl)acetamide C₁₀H₁₀N₂O 174.20 g/mol Indole core (non-isoindole) 51030-59-2 Indole, acetamide

Key Observations :

  • Electron-Withdrawing Effects: The dicyanomethylidene group in the target compound enhances electron withdrawal compared to the diketone groups in and . This may increase electrophilicity and reactivity in nucleophilic environments.
  • Core Heterocycle Differences : N-(1H-Indol-3-yl)acetamide () uses an indole ring instead of isoindole, altering aromaticity and π-stacking interactions.

Physicochemical and Toxicological Profiles

  • Solubility: The cyano groups in the target compound likely improve water solubility compared to the ethyl-substituted analog in . However, the diketone-containing analogs () may exhibit higher crystallinity due to intramolecular hydrogen bonding.
  • Toxicity: Limited toxicological data are available for structurally related compounds. For example, 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological studies, suggesting caution in handling derivatives with cyano groups .

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